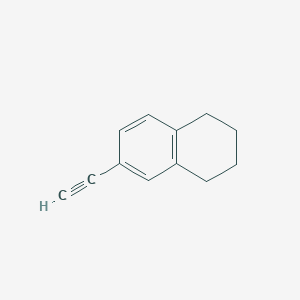

6-ethynyl-1,2,3,4-tetrahydronaphthalene

Description

6-Ethynyl-1,2,3,4-tetrahydronaphthalene is a naphthalene derivative featuring a partially hydrogenated bicyclic framework with an ethynyl (-C≡CH) substituent at the 6-position. This compound is of interest in synthetic chemistry due to the unique electronic and steric properties imparted by the ethynyl group. The ethynyl group’s sp-hybridized carbon introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution and metal-mediated reactions.

Properties

IUPAC Name |

6-ethynyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGFOJGZFLPNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(CCCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with an ethynylating agent. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with acetylene in the presence of a strong base such as sodium amide (NaNH₂) under anhydrous conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ethynylated product.

Industrial Production Methods: Industrial production of 6-ethynyl-1,2,3,4-tetrahydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification of the product is typically achieved through distillation or recrystallization.

Types of Reactions:

Oxidation: 6-Ethynyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form saturated derivatives. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) are common examples.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous or acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.

Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Ethynyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethynyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

*Calculated based on molecular formula.

Biological Activity

6-Ethynyl-1,2,3,4-tetrahydronaphthalene (C12H10) is a synthetic compound that has garnered interest in medicinal and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Ethynyl-1,2,3,4-tetrahydronaphthalene is derived from tetrahydronaphthalene, characterized by the presence of an ethynyl group at the 6-position. Its structure can be represented as follows:

This compound exhibits lipophilic properties due to its polycyclic aromatic structure, which influences its biological interactions.

Research indicates that 6-ethynyl-1,2,3,4-tetrahydronaphthalene may act through multiple pathways:

- Retinoid Activity : Similar to retinoids, it may influence gene expression related to cell differentiation and proliferation. Studies have shown that compounds with structural similarities can activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to altered cellular responses in cancer cells .

- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of investigation .

2. Case Studies

Several studies have examined the biological effects of 6-ethynyl-1,2,3,4-tetrahydronaphthalene:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on human glioma and melanoma cell lines. Results indicated significant cytotoxicity at micromolar concentrations (around 10 µM), suggesting its potential as an antitumor agent .

- Differentiation Studies : In vitro experiments demonstrated that exposure to 6-ethynyl-1,2,3,4-tetrahydronaphthalene influenced the differentiation of stem cells into neuronal lineages. This effect was measured through gene expression profiling of key markers associated with neuronal development .

Toxicological Profile

The safety profile of 6-ethynyl-1,2,3,4-tetrahydronaphthalene has been assessed in various studies:

- Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats. Symptoms of exposure include headache and gastrointestinal disturbances at high concentrations .

- Chronic Exposure Studies : Long-term exposure studies indicate no significant reproductive toxicity; however, mild hematological changes were observed at high doses .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-ethynyl-1,2,3,4-tetrahydronaphthalene?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between a halogenated tetrahydronaphthalene precursor (e.g., 6-bromo-1,2,3,4-tetrahydronaphthalene) and terminal alkynes. Key steps include:

- Precursor preparation : Bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation.

- Coupling : Reaction with ethynyltrimethylsilane in the presence of Pd(PPh₃)₂Cl₂/CuI, followed by deprotection with TBAF .

- Critical Parameters : Solvent polarity (prefer DMF or THF), temperature (60–80°C), and exclusion of moisture/oxygen to prevent catalyst deactivation.

Q. How can the structural identity and purity of 6-ethynyl-1,2,3,4-tetrahydronaphthalene be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm ethynyl proton absence (δ ~2.5–3.0 ppm for sp-hybridized C-H) and aromatic protons (δ ~6.5–7.2 ppm for tetrahydronaphthalene backbone).

- MS : Molecular ion peak at m/z 156.2237 (C₁₂H₁₂) via high-resolution mass spectrometry (HRMS) .

- HPLC : Purity >98% using a C18 column with acetonitrile/water gradient elution.

Q. What are the key stability considerations for 6-ethynyl-1,2,3,4-tetrahydronaphthalene under experimental conditions?

- Methodological Answer : Stability assays under varying conditions:

- Thermal : TGA/DSC to assess decomposition temperatures (typically >200°C for similar tetrahydronaphthalenes) .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation; store in amber vials under inert gas.

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, alcohols) to prevent alkyne protonation or side reactions .

Advanced Research Questions

Q. How does the ethynyl group influence regioselectivity in C-H activation reactions involving 6-ethynyl-1,2,3,4-tetrahydronaphthalene?

- Methodological Answer : The ethynyl group acts as a directing group, enabling ortho-C-H functionalization. For example:

- Arylation : Use Pd(OAc)₂ with Ag₂CO₃ as an oxidant in toluene at 120°C. The ethynyl group directs palladation to the adjacent C7 position, enabling coupling with aryl iodides .

- Kinetic Isotope Effect (KIE) : Competitive experiments (e.g., deuterated vs. non-deuterated substrates) reveal KIE values >2, indicating a rate-determining C-H cleavage step .

Q. What strategies enable enantioselective synthesis of 6-ethynyl-1,2,3,4-tetrahydronaphthalene derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis:

- Chiral Ligands : Use (R)-BINAP with Rh(I) catalysts for hydroarylation, achieving enantiomeric excess (ee) >90% .

- Dynamic Kinetic Resolution : Employ Ru-based catalysts for transfer hydrogenation of prochiral intermediates .

Q. How can computational methods predict the reactivity of 6-ethynyl-1,2,3,4-tetrahydronaphthalene in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., C-H activation barriers) using B3LYP/6-31G* basis sets.

- QSPR Models : Corrate experimental reaction yields with electronic descriptors (e.g., Hammett σ⁺) to predict regioselectivity .

Data Contradictions and Research Gaps

Q. How should researchers address discrepancies in reported catalytic efficiencies for 6-ethynyl-1,2,3,4-tetrahydronaphthalene functionalization?

- Methodological Answer :

- Comparative Studies : Replicate protocols under standardized conditions (solvent, catalyst loading, temperature).

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., ligand choice > solvent polarity) .

Q. What toxicological data gaps exist for 6-ethynyl-1,2,3,4-tetrahydronaphthalene, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.